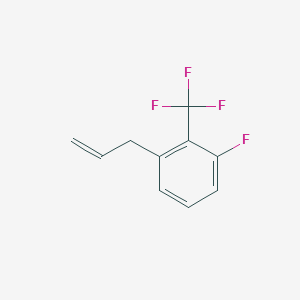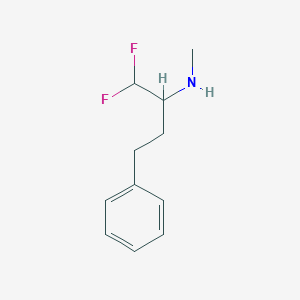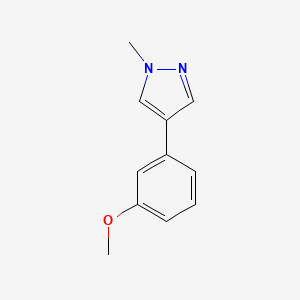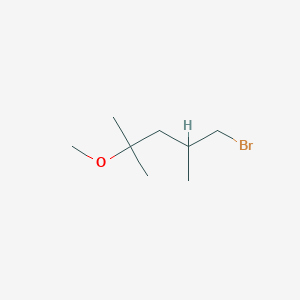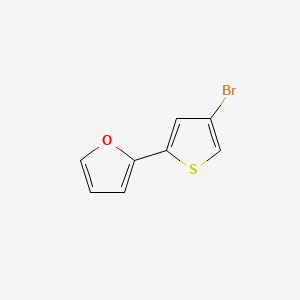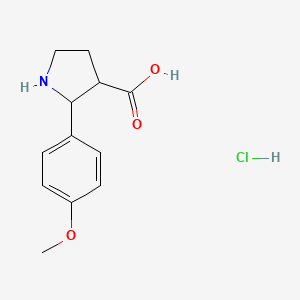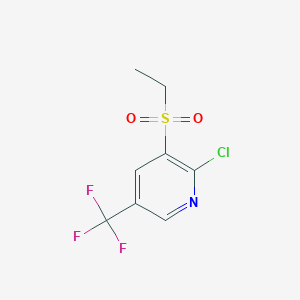
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with chloro, ethanesulfonyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine typically involves the introduction of the chloro, ethanesulfonyl, and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the ethanesulfonyl group can produce a sulfone.
Applications De Recherche Scientifique
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.
3-(Ethanesulfonyl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, affecting its reactivity in substitution reactions.
Uniqueness
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of the chloro, ethanesulfonyl, and trifluoromethyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C8H7ClF3NO2S |
|---|---|
Poids moléculaire |
273.66 g/mol |
Nom IUPAC |
2-chloro-3-ethylsulfonyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-2-16(14,15)6-3-5(8(10,11)12)4-13-7(6)9/h3-4H,2H2,1H3 |
Clé InChI |
HHYSXLXUWWBPSL-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


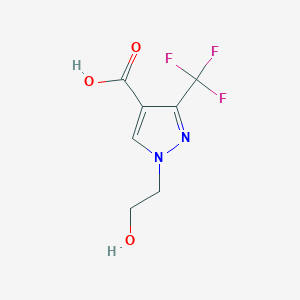
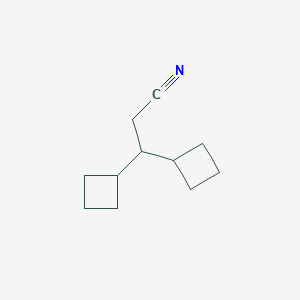

![N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B13208675.png)
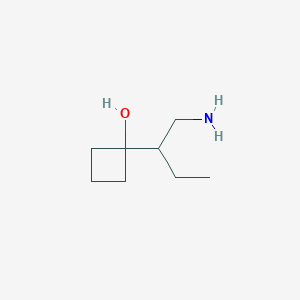
![2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL](/img/structure/B13208683.png)
